2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
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Overview
Description
The compound “2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone” is a chemical compound with the linear formula C19H16F3N3O2S3 . It has a molecular weight of 471.545 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. In general, heterocyclic moieties have diverse activities . The compound “this compound” contains several functional groups, including a methoxy group, a sulfanyl group, an indole group, and a hydrazone group. These groups could potentially contribute to the compound’s biological activity.Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Güzel et al. (2008) describes the synthesis and evaluation of various sulfonamides, including compounds with functionalities similar to 2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, as inhibitors of mammalian carbonic anhydrase isoforms. This research is significant for understanding the potential medicinal applications of such compounds in inhibiting specific enzymes (Güzel et al., 2008).
Synthesis and Reactions in Organic Chemistry
A study by Hovsepyan et al. (2014) focuses on the synthesis and reactions of new compounds, including those with 4-methoxybenzyl and 3-chloro-4-methoxybenzyl substitutions, leading to the formation of triazoles and thiadiazoles. This research provides insight into the chemical behavior and potential applications of these compounds in various organic syntheses (Hovsepyan et al., 2014).
Polymorphism and Crystal Design
Kuleshova et al. (2003) explored the polymorphism of hydrazone derivatives, including compounds structurally related to this compound. This study is important for the design of noncentrosymmetric crystals, potentially useful in nonlinear optical activity and other materials science applications (Kuleshova et al., 2003).
Nonlinear Optical Properties
Research by Naseema et al. (2010) investigates the nonlinear optical properties of hydrazones, including those with similar structures to the compound . This study is relevant for potential applications in optical devices, such as optical limiters and switches (Naseema et al., 2010).
Antimicrobial Activity
Patil et al. (2010) synthesized a series of novel triazolo-3-ones with 4-methoxy-phenyl and other substituents, showing significant antimicrobial activity. This indicates the potential use of similar compounds in developing new antimicrobial agents (Patil et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS/c1-30-18-11-9-15(10-12-18)14-31-22-21(19-7-2-3-8-20(19)27-22)29-28-17-6-4-5-16(13-17)23(24,25)26/h2-13,27H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFKRQETPDJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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